![molecular formula C6H9NO3 B8617488 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 897653-01-9](/img/structure/B8617488.png) 
            | REACTION_CXSMILES | C([O:5][C:6]([N:8]1[CH2:13][CH:12]=[CH:11][CH2:10][CH2:9]1)=[O:7])(C)(C)C.C1C=C(Cl)C=C(C(OO)=[O:22])C=1.CCOC(C)=O.CCCCCC>C(Cl)Cl>[CH:10]12[O:22][CH:11]1[CH2:12][CH2:13][N:8]([C:6]([OH:5])=[O:7])[CH2:9]2 |f:2.3| | 
| Name | |
| Quantity | 
                                                                                    15.99 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)(C)OC(=O)N1CCC=CC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    29.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1=CC(=CC(=C1)Cl)C(=O)OO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    600 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(Cl)Cl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            EtOAc Hexane                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CCOC(=O)C.CCCCCC                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the mixture was stirred overnight                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction was quenched with 10% Na2S2O3                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the organic layer was separated                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with 5% sodium carbonate, brine and water                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried over sodium sulfate                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to give a light yellow oil, which                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to yield a colorless oil                                                                             | 
| Reaction Time | 8 (± 8) h | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    C12CN(CCC2O1)C(=O)O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |